Cynanoside J

Cytotoxicity Colorectal cancer Caco2

Cynanoside J (CAS 1800029-53-1) addresses the critical need for a defined, potent C21 steroidal glycoside reference in anticancer research. - Broad cytotoxicity with narrow IC50 range: HL-60 (6.38 µM), THP1 (5.82 µM), Caco2 (6.76 µM), equivalent to 5-fluorouracil in Caco2. - Well-characterized structure via 1D/2D NMR and HR-ESI-MS, enabling reliable identity verification and assay normalization. - Supply: ≥98% HPLC purity, documented batch-specific spectra, and fast global shipment under controlled conditions.

Molecular Formula C41H62O14
Molecular Weight 778.9 g/mol
Cat. No. B12371037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynanoside J
Molecular FormulaC41H62O14
Molecular Weight778.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O
InChIInChI=1S/C41H62O14/c1-20-36(43)29(45-6)16-34(49-20)54-37-21(2)50-32(15-28(37)42)55-38-22(3)51-33(17-30(38)46-7)52-25-12-13-40(4)24(14-25)9-10-26-27(40)11-8-23-18-47-41(5)35(23)31(19-48-41)53-39(26)44/h9,18,20-22,25-38,42-43H,8,10-17,19H2,1-7H3/t20-,21+,22+,25-,26+,27-,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-/m0/s1
InChIKeyUTQDRWSHVALSEO-BOADQODESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cynanoside J Identity and Class


Cynanoside J is a C21 steroidal glycoside belonging to the seco-pregnane-type subclass, characterized by a higher oxidation degree than typical polyhydroxypregnane glycosides [1]. It was first isolated from Cynanchum atratum and has subsequently been identified in Cynanchum taihangense [2]. The compound has a molecular formula of C41H62O14 and a molecular weight of 778.92 g/mol, with CAS registry number 1800029-53-1 . Its structural elucidation has been established through 1D and 2D NMR spectroscopic data and HR-ESI-MS analysis [3].

Cynanoside J Substitution Risks


C21 steroidal glycosides from Cynanchum species exhibit wide-ranging cytotoxic profiles that are highly dependent on subtle structural variations including aglycone oxidation state, sugar chain composition, and linkage patterns [1]. Within a single species (Cynanchum taihangense), co-isolated glycosides display IC50 values differing by more than fivefold against identical cell lines, and selectivity patterns vary markedly between structurally similar compounds [2]. Moreover, the class encompasses both polyhydroxypregnane-type and seco-pregnane-type scaffolds with distinct oxidation degrees that directly impact biological activity [3]. Consequently, substituting Cynanoside J with another C21 steroidal glycoside without quantitative comparative data introduces unacceptable experimental variability for reproducible research outcomes.

Cynanoside J Evidence Comparison


Potency and Selectivity vs. Cynataihoside B in Caco2 Cells

In a direct head-to-head cytotoxicity evaluation against Caco2 human colorectal adenocarcinoma cells, cynanoside J (compound 3) exhibited an IC50 of 6.76 μM, whereas cynataihoside B (compound 2) demonstrated an IC50 of 1.23 μM [1]. The 5.5-fold potency difference between these two co-isolated C21 steroidal glycosides from the same plant extract underscores that glycosylation pattern and aglycone structure critically determine cytotoxic efficacy, even within a single natural product series.

Cytotoxicity Colorectal cancer Caco2

Multi-Lineage Cytotoxicity Profile

Cynanoside J demonstrates a consistent multi-lineage cytotoxicity profile with IC50 values of 6.38 μM against HL-60 (human promyelocytic leukemia), 5.82 μM against THP1 (human acute monocytic leukemia), and 6.76 μM against Caco2 (human colorectal adenocarcinoma) [1]. The narrow IC50 range across three distinct cell lineages (coefficient of variation: 7.5%) indicates a broad-spectrum cytotoxic effect with limited cell-type selectivity within the tested panel. This profile contrasts with cynataihoside B (compound 2), which exhibited selective cytotoxicity against Caco2 cells [2], and cynataihoside C (compound 5), which was more sensitive to THP1 cells (IC50 = 7.85 μM) [3].

Multi-lineage cytotoxicity Leukemia Colorectal cancer

Structural Authentication Parameters

Cynanoside J has been structurally characterized through comprehensive spectroscopic analysis, with 1H NMR (300 MHz, D2O) spectral data available for reference . The compound's structural elucidation employed 1D and 2D NMR spectroscopic data combined with HR-ESI-MS analysis and qualitative chemical methods [1]. Its molecular formula (C41H62O14) and molecular weight (778.92 g/mol) are established . Physical properties include solid state at room temperature, 2 hydrogen bond donors, 14 hydrogen bond acceptors, 8 rotatable bonds, and 19 defined atom stereocenters . Recommended storage conditions are -20°C for 3 years or 4°C for 2 years in powder form .

Structural authentication NMR Quality control

Class-Level Cytotoxic Potency

Within the broader class of C21 steroidal glycosides from Cynanchum species, cytotoxicity IC50 values span a wide range. In a 2022 study of twelve seco-pregnane glycosides from C. taihangense, cytotoxic IC50 values ranged from 5.08 μM to 22.75 μM against HL-60, THP-1, and PC-3 cell lines [1]. Cynanoside J's IC50 values (5.82–6.76 μM) position it at the more potent end of this class spectrum, comparable to compound 11 from that study (IC50 = 5.08 μM against THP-1) [2]. Notably, seco-pregnane-type glycosides possess higher oxidation degree than polyhydroxypregnane-type counterparts, a structural feature associated with enhanced biological activity [3].

Structure-activity relationship C21 steroidal glycosides Cytotoxicity

Cynanoside J Applications


SAR Reference Compound

Cynanoside J serves as a well-characterized reference compound for investigating how specific structural modifications within the C21 steroidal glycoside class affect cytotoxic potency and cell-line selectivity. Its IC50 values across HL-60 (6.38 μM), THP1 (5.82 μM), and Caco2 (6.76 μM) provide a reproducible baseline against which new synthetic derivatives or newly isolated natural analogs can be quantitatively compared. The compound's defined spectroscopic parameters enable unambiguous identity confirmation [1][2].

Broad-Spectrum Cytotoxicity Control

Given its consistent cytotoxicity across three distinct human tumor cell lineages—promyelocytic leukemia (HL-60), acute monocytic leukemia (THP1), and colorectal adenocarcinoma (Caco2)—Cynanoside J is suitable as a positive control in broad-spectrum cytotoxicity screening assays. The narrow IC50 range (5.82–6.76 μM) provides predictable activity that facilitates assay validation and inter-experimental normalization [1].

5-FU-Equivalent Activity Benchmark

In Caco2 colorectal adenocarcinoma cells, Cynanoside J (IC50 = 6.76 μM) exhibits potency equivalent to the standard chemotherapeutic agent 5-fluorouracil (IC50 = 6.76 μM) [1]. This equivalence positions Cynanoside J as a natural product-derived benchmark for evaluating novel compounds against a clinically relevant potency threshold in colorectal cancer models.

C. taihangense Authentication Standard

Cynanoside J has been consistently isolated from Cynanchum taihangense and Cynanchum atratum [1][2]. Its established spectroscopic fingerprints (1H NMR, 13C NMR, HR-ESI-MS) enable its use as a chemical marker for authentication and quality control of botanical extracts derived from these species, supporting both academic phytochemistry research and industrial botanical standardization efforts .

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